N-Boc-1-penten-3-amine chemical properties and structure
N-Boc-1-penten-3-amine chemical properties and structure
An In-depth Technical Guide to N-Boc-1-penten-3-amine: Chemical Properties, Structure, and Synthetic Utility
Introduction: A Versatile Chiral Building Block
N-Boc-1-penten-3-amine, systematically named tert-butyl (pent-1-en-3-yl)carbamate, is a bifunctional organic molecule of significant interest to synthetic and medicinal chemists. Its structure incorporates a terminal vinyl group and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This combination of a stable, yet readily removable, protecting group on a nitrogen atom and a reactive alkene moiety makes it a valuable intermediate for the synthesis of complex nitrogen-containing compounds. The presence of a chiral center at the C-3 position further enhances its utility, providing a scaffold for the development of enantiomerically pure pharmaceuticals and other bioactive molecules. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, providing researchers and drug development professionals with a foundational understanding of this versatile reagent.
Chemical Structure and Physicochemical Properties
The molecular structure of N-Boc-1-penten-3-amine is defined by a five-carbon chain with a double bond between C-1 and C-2, and a Boc-protected amino group at the C-3 position.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | tert-butyl (pent-1-en-3-yl)carbamate | - |
| Synonyms | N-(tert-butoxycarbonyl)-1-penten-3-amine | - |
| Molecular Formula | C₁₀H₁₉NO₂ | - |
| Molecular Weight | 185.26 g/mol | Calculated |
| Parent Amine | Pent-1-en-3-amine[1] | PubChem[1] |
| Parent Amine Formula | C₅H₁₁N[1] | PubChem[1] |
| Parent Amine Mol. Wt. | 85.15 g/mol [1] | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | - |
Note: Experimental physicochemical data for N-Boc-1-penten-3-amine is not extensively reported in public literature. Properties are predicted based on its structure and data from analogous compounds.
Synthesis: The N-Boc Protection Strategy
The most direct and common method for preparing N-Boc-1-penten-3-amine is through the N-protection of its parent amine, 1-penten-3-amine, using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The Boc group is widely employed in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2]
Experimental Protocol: N-tert-Butoxycarbonylation
This protocol is a representative procedure adapted from standard methods for the N-Boc protection of primary amines.[2][3]
Materials:
-
1-Penten-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or a mild aqueous base (e.g., NaHCO₃ solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolution: Dissolve 1-penten-3-amine (1.0 eq) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 eq) to the solution to act as a base and scavenger for any acidic byproducts.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting N-Boc-1-penten-3-amine can be purified further by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the N-Boc protection of 1-penten-3-amine.
Reactivity and Applications in Drug Development
The synthetic utility of N-Boc-1-penten-3-amine stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations at one site while the other remains intact, a crucial strategy in multi-step synthesis.
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The Vinyl Group: The terminal alkene is a versatile handle for a wide array of chemical transformations. It can participate in:
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Electrophilic Additions: Reactions such as hydrohalogenation, hydration, and epoxidation.
-
Radical Additions: Anti-Markovnikov additions.
-
Metal-Catalyzed Reactions: Including hydroboration-oxidation, Heck coupling, and olefin metathesis, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
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Cycloadditions: Such as Diels-Alder reactions, providing access to complex cyclic systems.
-
-
The N-Boc Group: The Boc protecting group is exceptionally stable to most nucleophilic and basic conditions, as well as to many reducing and oxidizing agents.[2] Its primary function is to mask the nucleophilicity of the amine during reactions at the vinyl group. When desired, the amine can be readily deprotected under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane), liberating the free amine for subsequent reactions such as acylation, alkylation, or coupling.
Amines are one of the most common functional groups found in pharmaceuticals, playing critical roles in drug solubility and biological activity.[4] Molecules like N-Boc-1-penten-3-amine serve as key building blocks for creating libraries of novel compounds for drug screening. The ability to elaborate the vinyl group into a more complex structure before deprotecting and functionalizing the amine is a powerful strategy for accessing novel chemical space.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | δ ~5.7-5.9 (m, 1H, -CH=CH₂), δ ~5.0-5.2 (m, 2H, -CH=CH₂), δ ~3.8-4.2 (m, 1H, -CH(NH)-), δ ~1.5-1.7 (m, 2H, -CH₂CH₃), δ ~1.4 (s, 9H, -C(CH₃)₃), δ ~0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | δ ~155 (C=O), δ ~140 (-CH=), δ ~114 (=CH₂), δ ~80 (-C(CH₃)₃), δ ~55 (-CH(NH)-), δ ~30 (-CH₂-), δ ~28 (-C(CH₃)₃), δ ~10 (-CH₃) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch), ~1510 (N-H bend) |
Note: Predicted shifts are based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-Boc-1-penten-3-amine is not widely available. Therefore, handling precautions should be based on those for structurally similar compounds, such as volatile amines and carbamates.
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] Avoid breathing vapors or mist.[5] Do not get in eyes, on skin, or on clothing.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire and Explosion Hazard: The parent amine is flammable. While the Boc-protected version is likely less volatile, it should still be kept away from heat, sparks, open flames, and other ignition sources.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous reactions or deprotection.[5][7]
Conclusion
N-Boc-1-penten-3-amine represents a potent and versatile tool for the modern synthetic chemist. Its chiral nature and the presence of two distinct and orthogonally reactive functional groups provide a reliable platform for the construction of complex nitrogenous molecules. From pharmaceutical lead optimization to the development of novel materials, the strategic application of this building block can significantly streamline synthetic routes and enable the exploration of new chemical entities. As the demand for sophisticated and stereochemically defined molecules grows, the value of intermediates like N-Boc-1-penten-3-amine in both academic and industrial research will continue to increase.
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